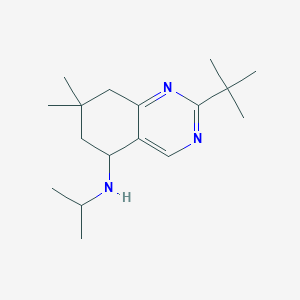![molecular formula C17H13F3N2O3 B6013868 5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6013868.png)
5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its potency. It has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. Additionally, it has been shown to have low toxicity, which makes it a safe option for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in animal models of these diseases. Another area of interest is its potential as an anti-inflammatory agent. Future studies could investigate the efficacy of this compound in animal models of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3,4-dimethoxyphenylhydrazine in the presence of a suitable catalyst. The resulting intermediate is then cyclized using a dehydrating agent to give the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for diabetes.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-23-13-7-6-11(9-14(13)24-2)16-21-15(22-25-16)10-4-3-5-12(8-10)17(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCXTLTYHADQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)
![methyl 2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B6013796.png)

![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6013805.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
![ethyl [2-({amino[(4-ethoxyphenyl)imino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6013834.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6013842.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6013849.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6013853.png)
![N-(2,5-difluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6013858.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6013863.png)
![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B6013866.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6013872.png)
